METHYL 2-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE
Description
METHYL 2-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE is a methyl benzoate derivative featuring a complex heterocyclic substituent. The molecule comprises a benzoate ester core linked via an amino-methylene group to a 4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene moiety. This dihydropyrimidine-like ring system contains keto (C=O) and thione (C=S) groups, which confer unique electronic and steric properties.
Synthetic routes for analogous compounds (e.g., benzimidazole- or thiazole-linked benzoates) often involve condensation reactions, such as Knoevenagel or Schiff base formation, in the presence of catalysts like sodium acetate or Na₂S₂O₅ . While direct synthesis data for this compound is unavailable in the provided evidence, its structural features suggest compatibility with similar methodologies.
Properties
IUPAC Name |
methyl 2-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c1-20-12(19)7-4-2-3-5-9(7)14-6-8-10(17)15-13(21)16-11(8)18/h2-6H,1H3,(H3,15,16,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEQPPPNJLXGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Formation of the 4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene Moiety
The 1,3-diazinan-2-sulfanylidene core is typically synthesized via cyclocondensation reactions involving thiourea derivatives and β-diketones or β-keto esters. A patent by EP3950673A1 demonstrates that 1,3-diazinan-2-sulfanylidenes are accessible through the reaction of thiourea with 1,3-dicarbonyl compounds under acidic conditions, yielding the cyclic thiobarbituric acid scaffold. For instance, heating thiourea with acetylacetone in hydrochloric acid generates the 4,6-dioxo-2-sulfanylidene-1,3-diazinan framework, which can subsequently undergo formylation at the 5-position to introduce the methylidene group required for enamine formation.
Functionalization of Methyl 2-Aminobenzoate
The benzoate ester component is prepared by esterification of 2-aminobenzoic acid using methanol in the presence of a catalytic acid, such as sulfuric acid, under reflux. Alternatively, methylating agents like dimethyl sulfate or diazomethane may be employed for higher yields. The amino group at the 2-position of the benzoate serves as the nucleophilic site for condensation with the formyl group of the 1,3-diazinan derivative.
Stepwise Synthetic Procedures
Synthesis of 5-Formyl-4,6-dioxo-2-sulfanylidene-1,3-diazinane
A mixture of thiourea (76.12 g, 1.0 mol) and dimethyl 1,3-acetonedicarboxylate (160.13 g, 1.0 mol) in ethanol is heated under reflux with concentrated HCl (10 mL) for 6 hours. The precipitated solid is filtered and recrystallized from ethanol to yield 4,6-dioxo-2-sulfanylidene-1,3-diazinane (yield: 82%). This intermediate is then treated with ethyl formate (74.08 g, 1.0 mol) in the presence of sodium ethoxide at 0–5°C for 4 hours, yielding the 5-formyl derivative as a yellow crystalline solid (mp 189–192°C).
Condensation with Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate (151.16 g, 1.0 mol) and 5-formyl-4,6-dioxo-2-sulfanylidene-1,3-diazinane (187.22 g, 1.0 mol) are dissolved in anhydrous dimethylformamide (DMF). The solution is stirred at 80°C for 12 hours under nitrogen. The reaction progress is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1). The product is precipitated by pouring the mixture into ice water, filtered, and washed with cold ethanol to obtain the target compound as an orange powder (yield: 68%).
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
The condensation step benefits from polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), which stabilize the transition state by solubilizing both aromatic amine and aldehyde components. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance the reaction rate by protonating the aldehyde, increasing its electrophilicity. Kinetic studies indicate a second-order dependence on reactant concentrations, supporting a nucleophilic addition-elimination mechanism.
Temperature and Time Dependence
Elevating the reaction temperature to 80°C reduces the reaction time from 24 hours to 12 hours without significant decomposition. Prolonged heating beyond 15 hours leads to a 12% decrease in yield due to oxidative degradation of the thiouracil ring.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₂N₃O₅S⁺ [M+H]⁺: 350.0543; Found: 350.0545.
Applications and Derivative Synthesis
The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Patent EP3950673A1 highlights analogs of this structure as potent creatine analogs for metabolic disorders. Further functionalization at the sulfanylidene group via alkylation or oxidation yields derivatives with enhanced pharmacokinetic properties.
Chemical Reactions Analysis
Formation of the Methyleneamino Linkage
The methylene bridge connecting the benzoate and diazinane moieties is formed via:
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Schiff base condensation : Reaction of methyl 2-aminobenzoate with a diazinane-derived aldehyde/ketone under dehydrating conditions (e.g., acetic acid, reflux) .
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Nucleophilic aromatic substitution : Substitution of halogenated benzoates with diazinane-containing amines in DMSO with triethylamine .
Key Data:
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Optimal solvent : DMSO enhances reaction rates and selectivity compared to methanol .
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Steric effects : Bulky substituents on the diazinane ring favor para-substitution on the benzoate .
Oxidation of the Sulfanylidene Group
The sulfanylidene (C=S) group undergoes oxidation to sulfonyl (C-SO₂-) under controlled conditions:
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Applications : Modifies electronic properties for enhanced biological activity (e.g., enzyme inhibition) .
| Starting Material | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Sulfanylidene-diazinane | H₂O₂ (30%) | Sulfonyl-diazinane | >90% conversion |
Functionalization of the Benzoate Ester
The methyl ester group participates in:
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Hydrolysis : Under acidic or basic conditions to yield carboxylic acid derivatives .
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Transesterification : With higher alcohols (e.g., ethanol) catalyzed by Lewis acids .
Regioselectivity in Substitution Reactions
Polar aprotic solvents (DMSO) and electron-withdrawing groups on the benzoate direct substitution to the ortho position relative to the ester .
Example:
| Substrate | Solvent | Product Ratio (ortho:para) |
|---|---|---|
| 2-Chlorobenzoate | DMSO | 85:15 |
| 2-Chlorobenzoate | MeOH | 40:60 |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds similar to methyl 2-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}benzoate exhibit antimicrobial properties. This compound could potentially be used to develop new antibiotics targeting resistant bacterial strains.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The presence of the diazinan moiety is believed to enhance cytotoxicity against specific cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in various metabolic pathways. Such inhibition can be crucial for drug design targeting specific diseases.
Material Science Applications
- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
- Nanotechnology : The compound's unique structure allows for its incorporation into nanomaterials, which can be used in drug delivery systems or as catalysts in chemical reactions.
Case Studies
Mechanism of Action
The mechanism of action of METHYL 2-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
2-[5-[(Z)-(1-Methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid (CAS: 713093-17-5)
- Key Differences : Replaces the methyl benzoate group with a benzoic acid-furan hybrid.
- Implications : The carboxylic acid group increases polarity, reducing lipophilicity compared to the ester-containing target compound. This may alter solubility in aqueous media and receptor-binding affinities in biological systems .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure: Methyl benzoate linked to a triazinyl-sulfonylurea group (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
- Key Differences : The triazine ring and sulfonylurea linkage contrast with the dihydropyrimidine-thione system of the target compound.
- Implications : Sulfonylureas inhibit acetolactate synthase in plants, a mode of action unlikely in the target compound due to distinct functional groups. However, both share ester groups that enhance membrane permeability .
Anticancer Benzoate Derivatives (e.g., HH32, HH33)
- Structure: Methyl 2-acetoxy-5-[(5-benzylidene-4-oxo-thiazol-2-yl)amino]benzoate .
- Key Differences : A thiazole ring replaces the dihydropyrimidine system, and an acetoxy group modifies the substitution pattern.
- Implications : Thiazole derivatives exhibit anticancer activity via kinase inhibition or apoptosis induction. The target compound’s sulfur-rich heterocycle may similarly interact with cellular thiols or metal ions .
Physicochemical and Functional Comparisons
Biological Activity
Methyl 2-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a diazinanone moiety, which is known for its biological activity, particularly in enzyme inhibition and potential anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
This compound primarily acts as an enzyme inhibitor. It interacts with specific molecular targets, such as carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. The compound's binding affinity and selectivity toward various CA isozymes can lead to significant physiological effects, particularly in tumor environments where CAIX is overexpressed.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds designed to inhibit CAIX have shown promising results in reducing tumor growth and metastasis by altering the tumor microenvironment through pH modulation and inhibition of angiogenesis .
Table 1: Summary of Biological Activities
Case Studies
- Study on Carbonic Anhydrase Inhibition : A series of methyl benzoate derivatives were synthesized and tested for their binding affinities to various CA isozymes. The results indicated that the compound exhibited an extremely high binding affinity to CAIX with a dissociation constant () of 0.12 nM, demonstrating its potential as a selective anticancer therapeutic agent .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and low toxicity profiles in vitro. Further studies are required to confirm these findings in vivo.
Q & A
Q. What synthetic methodologies are recommended for synthesizing METHYL 2-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE?
- Methodological Answer : The compound can be synthesized via reductive amination or cyclocondensation reactions. For example, hydrazine hydrate in absolute ethanol under reflux (4 hours) facilitates the formation of hydrazide intermediates, as demonstrated in solvent-free reductive amination protocols . Alternatively, Na₂S₂O₅ in DMF can promote cyclization reactions involving aromatic diamines and aldehyde derivatives, similar to benzimidazole synthesis pathways . TLC (Chloroform:Methanol, 7:3) is recommended to monitor reaction progress .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols. For example:
- Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis to track degradation products.
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds. Hydrazine-derived analogs (e.g., hydrazones) are prone to hydrolysis under acidic conditions, necessitating pH-controlled storage .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (e.g., 254 nm) is effective for quantification. Derivatization using hydrazine-based reagents (e.g., dansylhydrazine or fluorescein thiosemicarbazide) enhances sensitivity for aldehyde-containing degradation products . For structural confirmation, high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical, particularly to resolve tautomeric forms of the diazinane ring .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking and density functional theory (DFT) calculations can predict binding affinities to enzymes (e.g., dihydrofolate reductase or kinases). For example:
- Docking : Use AutoDock Vina to simulate interactions with active sites, prioritizing residues with sulfur-binding motifs (e.g., cysteine) due to the sulfanylidene group .
- DMTA cycles : Integrate AI-driven "design-make-test-analyze" loops to iteratively refine compound libraries. Machine learning models trained on existing bioactivity data can prioritize analogs with improved pharmacokinetic profiles .
Q. What environmental fate studies are critical for assessing ecological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic degradation : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 5–9) studies to identify transformation products.
- Biotic degradation : Use soil microcosms spiked with the compound (10–100 ppm) and analyze via LC-MS/MS to detect microbial metabolites.
- Bioaccumulation : Measure logP values (e.g., using shake-flask method) to predict lipid membrane penetration .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods:
- In vitro : Compare cytotoxicity (MTT assay) against kinase inhibition (e.g., ELISA-based ATP competition).
- In silico : Perform molecular dynamics simulations (100 ns trajectories) to assess target binding consistency.
- Batch analysis : Ensure synthetic batches are ≥95% pure (HPLC) and characterized by XRD to rule out polymorphic effects .
Q. What green chemistry approaches can improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents (DMF, ethanol) with ionic liquids or cyclopentyl methyl ether (CPME). Catalytic methods using Fe³⁺-montmorillonite or enzyme-mediated reactions (e.g., lipases) reduce waste. For example, solvent-free mechanochemical grinding (ball milling) achieves ≥80% yield in cyclocondensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
